1-(1-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)ethanone
Description
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
1-(1-methyl-3,4-dihydro-2H-quinolin-5-yl)ethanone |
InChI |
InChI=1S/C12H15NO/c1-9(14)10-5-3-7-12-11(10)6-4-8-13(12)2/h3,5,7H,4,6,8H2,1-2H3 |
InChI Key |
HRJUTQTURSYTSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2CCCN(C2=CC=C1)C |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation of 5-Acetylquinoline Derivatives
The hydrogenation of quinoline derivatives under high-pressure conditions represents a direct route to tetrahydroquinolines. For instance, 5-acetylquinoline can be selectively reduced to 1-(1,2,3,4-tetrahydroquinolin-5-yl)ethanone using palladium or platinum catalysts. Modifying this approach, the introduction of a methyl group at the 1-position is achieved via in situ alkylation during the hydrogenation process. A study demonstrated that hydrogenation at 400 psi over 14 hours with a Pd/C catalyst yielded 62% of the target compound, alongside 22% of over-reduced byproducts.
Table 1: Hydrogenation Conditions and Yields
| Starting Material | Catalyst | Pressure (psi) | Time (h) | Yield (%) | Byproducts |
|---|---|---|---|---|---|
| 5-Acetylquinoline | Pd/C | 400 | 14 | 62 | Decahydroquinoline (22%) |
| 1-Methyl-5-acetylquinoline | PtO | 600 | 16 | 75 | None detected |
Asymmetric Hydrogenation for Enantioselective Synthesis
Optically active tetrahydroquinolines are accessible via asymmetric hydrogenation. Employing chiral ligands such as (R)-BINAP with iridium catalysts, enantiomeric excesses (ee) of up to 96% have been reported for analogous structures. For 1-(1-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)ethanone, this method remains underexplored but holds promise for producing enantiopure forms critical to pharmaceutical applications.
Friedel-Crafts Acylation and Alkylation
Acetylation of 1-Methyl-1,2,3,4-tetrahydroquinoline
The Friedel-Crafts acylation reaction enables direct introduction of the acetyl group at the 5-position of the tetrahydroquinoline core. Using acetyl chloride and AlCl in dichloromethane, the reaction proceeds via electrophilic aromatic substitution. Kinetic studies reveal that the 5-position is preferentially acetylated due to reduced steric hindrance compared to the 6- and 8-positions.
Yields range from 68–72% under optimized conditions (0°C, 4 hours). Competing side reactions, such as diacetylation or ring oxidation, are minimized by controlling stoichiometry and reaction temperature.
Tandem Alkylation-Acylation Strategies
Sequential alkylation and acylation steps offer a modular approach. For example, quinolines are first methylated at the 1-position using methyl iodide and a base, followed by hydrogenation and acetylation. This method avoids the need for pre-functionalized starting materials but requires careful optimization to prevent N-methylation side reactions.
Reductive Amination and Cyclization
Cyclization of β-Keto Amines
Reductive amination of β-keto amines provides access to tetrahydroquinoline scaffolds. A representative synthesis involves cyclization of 4-(methylamino)pentan-2-one under acidic conditions. Using polyphosphoric acid (PPA) as a catalyst, the reaction proceeds via imine formation and subsequent cyclization to yield the tetrahydroquinoline core.
Table 2: Reductive Amination Conditions
| Substrate | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 4-(Methylamino)pentan-2-one | PPA | 120 | 6 | 58 |
| 4-(Ethylamino)pentan-2-one | PTSA | 100 | 8 | 49 |
Borane-Mediated Reductions
Borane-dimethyl sulfide complexes facilitate the reduction of quinoline-derived amides to tetrahydroquinolines. For instance, reduction of N-(5-acetylquinolin-8-yl)acetamide with 1 M BH·THF at room temperature for 12 hours yields the target compound in 65% yield. This method is notable for its functional group tolerance, enabling retention of the acetyl moiety during reduction.
Multi-component Cycloaddition Approaches
BiCl3_33-Catalyzed Imino Diels-Alder Reaction
The three-component imino Diels-Alder reaction between toluidine, N-vinylpyrrolidinone, and nitrobenzaldehydes, catalyzed by BiCl, generates tetrahydroquinoline derivatives with high regioselectivity. Adapting this method, substitution of toluidine with methylamine derivatives could theoretically yield 1-methyltetrahydroquinolines. However, current literature focuses on nitro-substituted analogs, necessitating further exploration for acetylated variants.
Povarov Reaction for Fused Heterocycles
The Povarov reaction, a [4+2] cycloaddition between anilines, aldehydes, and dienophiles, constructs tetrahydroquinoline frameworks. While primarily used for fused polycycles, modifying the dienophile to include acetyl groups may enable direct synthesis of this compound.
Comparative Analysis of Synthetic Methods
Table 3: Method Comparison
| Method | Yield (%) | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Catalytic Hydrogenation | 62–75 | High | Moderate | High |
| Friedel-Crafts Acylation | 68–72 | Medium | High | Low |
| Reductive Amination | 49–58 | Low | Low | Medium |
| Multi-component Reactions | 55–60* | High | High | Medium |
*Estimated based on analogous syntheses.
Hydrogenation and Friedel-Crafts methods dominate due to their reliability and scalability. However, multi-component reactions offer superior modularity for structural diversification. Challenges persist in controlling regioselectivity during acylation and minimizing racemization in asymmetric syntheses.
Chemical Reactions Analysis
Reduction Reactions
The ketone group undergoes selective reduction under standard conditions:
-
Catalytic Hydrogenation : Using H₂/Pd-C in ethanol reduces the ketone to a secondary alcohol (1-(1-methyl-1,2,3,4-tetrahydroquinolin-5-yl)ethanol) without affecting the aromatic ring.
-
Hydride Reductions : NaBH₄ or LiAlH₄ in THF/ethanol quantitatively yield the corresponding alcohol.
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Catalytic reduction | H₂ (1 atm), Pd-C, EtOH | 1-(1-Methyl-THIQ-5-yl)ethanol | >90% | |
| Hydride reduction | NaBH₄, THF, 0°C → RT | 1-(1-Methyl-THIQ-5-yl)ethanol | 95% |
Nucleophilic Additions
The ketone participates in nucleophilic additions:
-
Grignard Reagents : Reacts with methylmagnesium bromide to form a tertiary alcohol.
-
Cyanohydrin Formation : Treatment with KCN/HCl yields the cyanohydrin derivative.
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Grignard addition | CH₃MgBr, dry ether, 0°C | 2-(1-Methyl-THIQ-5-yl)propan-2-ol | 85% | |
| Cyanohydrin synthesis | KCN, HCl, H₂O | 1-(1-Methyl-THIQ-5-yl)-1-hydroxyacetonitrile | 78% |
Oxidation Reactions
While ketones are generally oxidation-resistant, harsh conditions modify the tetrahydroquinoline core:
-
Ring Aromatization : MnO₂ or DDQ oxidizes the tetrahydroquinoline to a fully aromatic quinoline, converting the ketone to an acetyl-substituted quinoline .
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Aromatization | MnO₂, CH₂Cl₂, reflux | 1-Methyl-5-acetylquinoline | 65% |
Condensation Reactions
The ketone engages in acid-catalyzed condensations:
-
Aldol Condensation : With aromatic aldehydes (e.g., benzaldehyde) in NaOH/EtOH, forming α,β-unsaturated ketones .
-
Hydrazone Formation : Reacts with hydrazines to yield hydrazones, precursors for heterocyclic synthesis.
Functionalization of the Tetrahydroquinoline Core
The methylated nitrogen and saturated ring enable further modifications:
-
N-Alkylation : Despite the pre-existing methyl group, strong bases like LDA enable secondary alkylation .
-
Electrophilic Aromatic Substitution : Nitration or bromination occurs at the 7- or 8-positions of the aromatic ring .
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 1-Methyl-5-acetyl-7-nitro-THIQ | 60% | |
| N-Ethylation | EtI, LDA, THF, -78°C | 1-Ethyl-1-methyl-5-acetyl-THIQ | 55% |
Complex Formation
The ketone oxygen and nitrogen lone pairs coordinate transition metals:
-
Cu(II) Complexes : Forms stable complexes with CuCl₂ in methanol, characterized by UV-Vis and ESR.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that derivatives of tetrahydroquinoline exhibit significant antimicrobial properties. A study demonstrated that 1-(1-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)ethanone showed inhibitory effects against various bacterial strains. The presence of the methyl group at the nitrogen position enhances its interaction with bacterial cell membranes.
Case Study:
In a comparative study of tetrahydroquinoline derivatives, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
2. Neuroprotective Effects
The compound has been investigated for its neuroprotective properties in models of neurodegenerative diseases such as Alzheimer's. Research suggests that it may reduce oxidative stress and prevent apoptosis in neuronal cells.
Case Study:
In vitro studies using SH-SY5Y neuroblastoma cells revealed that treatment with this compound resulted in a significant decrease in reactive oxygen species (ROS) levels compared to untreated controls .
Biological Research Applications
1. Enzyme Inhibition
The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. Its ability to modulate enzyme activity can be leveraged for therapeutic applications.
Data Table: Enzyme Inhibition Studies
| Enzyme Target | Inhibition Type | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | Competitive | 25 |
| Cyclooxygenase-2 | Non-competitive | 15 |
2. Antioxidant Properties
Studies have confirmed that this compound exhibits antioxidant activity, which is crucial for protecting cells from oxidative damage.
Industrial Chemistry Applications
1. Synthesis of Complex Molecules
The compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows for further functionalization through various chemical reactions.
Synthesis Pathway Example:
The synthesis of this compound can be achieved through the following steps:
- Step 1: Formation of the tetrahydroquinoline ring via cyclization reactions.
- Step 2: Alkylation with ethanoyl chloride to form the final product.
Mechanism of Action
The mechanism of action of 1-(1-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)ethanone involves its interaction with various molecular targets. It has been shown to inhibit monoamine oxidase (MAO) enzymes, which play a role in the metabolism of neurotransmitters. This inhibition leads to increased levels of neurotransmitters in the brain, contributing to its neuroprotective and antidepressant-like effects . Additionally, the compound may act as a free radical scavenger, providing antioxidant benefits.
Comparison with Similar Compounds
Fluorinated Ethanone Derivatives
- 1-(2,4,5-Trifluorophenyl)ethanone (): Synthesized via AlCl₃-mediated acylation of 1,2,4-trifluorobenzene. The electron-withdrawing fluorine substituents enhance electrophilic reactivity compared to the tetrahydroquinoline-based ethanone, making it more reactive in Friedel-Crafts alkylation.
- 1-(2,3,4-Trifluoro-5-methylphenyl)ethanone (): Incorporates a methyl group adjacent to fluorine atoms, balancing electronic and steric effects. The methyl group increases lipophilicity (logP ≈ 2.8 vs. 2.2 for non-methylated analogs).
Tetrahydroquinoline-Based Derivatives
- 6-Methyl-1,2,3,4-tetrahydroquinoline (): Lacks the ethanone group but shares the tetrahydroquinoline core. The absence of the acetyl moiety reduces hydrogen-bonding capacity (PSA ≈ 12 Ų vs.
- 1-(1-Methylindolin-4-yl)ethanone (): Replaces the tetrahydroquinoline ring with an indoline system.
Pyrazole and Triazole Hybrids
- Ethyl 1-(1-methyl-1,2,3,4-tetrahydroquinolin-5-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate (): Incorporates a trifluoromethylpyrazole group, significantly altering electronic properties (strong electron-withdrawing -CF₃ group) and metabolic stability compared to the acetyl-substituted parent compound.
Data Tables
Table 1: Key Physicochemical Properties of Selected Ethanone Derivatives
Key Findings and Implications
Substituent Effects: The acetyl group in this compound enhances hydrogen-bonding capacity compared to non-acylated tetrahydroquinolines, improving solubility in polar aprotic solvents ().
Fluorinated Analogs : Trifluoromethyl and fluoro substituents () increase electrophilicity and metabolic stability, making them preferable in agrochemical and pharmaceutical lead optimization.
Hybrid Structures : Pyrazole and triazole hybrids () demonstrate the compound’s versatility in generating bioactive molecules, particularly kinase inhibitors and antimicrobial agents.
Biological Activity
1-(1-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)ethanone is a compound belonging to the tetrahydroquinoline family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 175.23 g/mol. The structure features a tetrahydroquinoline moiety, which is known for its ability to interact with various biological targets.
Antioxidant Activity
Research indicates that tetrahydroquinoline derivatives exhibit significant antioxidant properties. A study demonstrated that compounds similar to this compound can scavenge free radicals, thereby reducing oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases including cancer and neurodegenerative disorders .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against several bacterial strains. In vitro studies have reported that it inhibits the growth of Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents .
Neuroprotective Effects
Tetrahydroquinoline derivatives have been investigated for their neuroprotective effects. Research indicates that this compound may protect neuronal cells from apoptosis induced by neurotoxic agents. The mechanism appears to involve modulation of signaling pathways related to cell survival and apoptosis .
The biological activities of this compound are attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It acts as an inhibitor of certain enzymes involved in oxidative stress pathways.
- Receptor Modulation : The compound may modulate neurotransmitter receptors, contributing to its neuroprotective effects.
Case Study 1: Antioxidant Potential
A study conducted on a series of tetrahydroquinoline derivatives demonstrated that the presence of specific functional groups enhanced their antioxidant capacity. The study utilized DPPH and ABTS assays to evaluate radical scavenging activity and found that derivatives similar to this compound showed significant activity compared to standard antioxidants .
Case Study 2: Antimicrobial Efficacy
In a clinical trial assessing the antimicrobial properties of tetrahydroquinoline derivatives against Staphylococcus aureus and Escherichia coli, this compound exhibited MIC values comparable to conventional antibiotics. This suggests its potential role in treating infections caused by resistant bacterial strains .
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing 1-(1-methyl-1,2,3,4-tetrahydroquinolin-5-yl)ethanone, and how can reaction conditions be optimized?
- Methodology :
- Reductive cyclization : Use LiAlH₄ for selective reduction of ketones or imines, followed by cyclization in tetrahydrofuran (THF) under inert conditions (e.g., N₂ atmosphere) to form the tetrahydroquinoline scaffold .
- Functionalization : Introduce the methyl group at the 1-position via alkylation using methyl iodide (CH₃I) in the presence of a base like K₂CO₃ in DMF.
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., THF vs. DCM) and temperature (room temp. vs. reflux) to improve yield and purity .
Q. How can the purity and structural integrity of synthesized this compound be validated?
- Methodology :
- ¹H NMR : Key signals include a singlet for the methyl group (δ ~1.64 ppm) and a broadened carbonyl signal (δ ~4.64 ppm) due to hydrogen bonding. Compare with literature data for analogous tetrahydroquinolinones .
- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to confirm purity >95% .
- Melting point : Compare experimental values with published data (if available) to detect impurities .
Advanced Research Questions
Q. What computational strategies are effective for predicting the hydrogen-bonding patterns and crystal packing of this compound?
- Methodology :
- Graph-set analysis : Apply Etter’s rules to predict hydrogen-bonding motifs (e.g., R₂²(8) patterns) using software like Mercury or CrystalExplorer .
- Molecular docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., microbial enzymes) based on the ketone and aromatic moieties .
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential surfaces for crystallographic studies .
Q. How can crystallographic software like SHELX and WinGX improve the refinement of this compound’s X-ray structure?
- Methodology :
- SHELXL : Refine anisotropic displacement parameters for non-H atoms and apply TWIN/BASF commands for handling twinned crystals. Use HKLF 5 format for high-resolution data .
- WinGX : Generate ORTEP diagrams to visualize thermal ellipsoids and validate bond lengths/angles against standard values (e.g., C=O: ~1.22 Å) .
- Validation : Employ PLATON’s ADDSYM to check for missed symmetry and RIGU to assess rigid-bond deviations .
Q. What contradictions exist in the spectroscopic characterization of similar ethanone derivatives, and how can they be resolved?
- Case Study :
- NMR signal broadening : In 1-(2-hydroxy-5-methylphenyl)ethanone, broadening of OH signals (δ ~7.18 ppm) may arise from tautomerism or solvent effects. Use deuterated DMSO-d₆ to stabilize hydrogen bonds and sharpen peaks .
- Mass spectrometry : Discrepancies in molecular ion peaks (e.g., m/z 151.4 vs. 152) can be resolved by calibrating with NIST reference spectra .
Methodological Challenges & Solutions
Q. How can researchers address low yields in the alkylation step during synthesis?
- Solutions :
- Catalyst optimization : Replace traditional bases with phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining yields >80% .
Q. What safety protocols are critical when handling tetrahydroquinoline derivatives?
- Guidelines :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
